molecular formula C6H13NO2 B12297883 DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid

Cat. No.: B12297883
M. Wt: 140.23 g/mol
InChI Key: LRQKBLKVPFOOQJ-YNSOAAEFSA-N
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Description

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid, also known as DL-Norleucine, is a deuterated amino acid derivative. This compound is characterized by the presence of nine deuterium atoms, which are isotopes of hydrogen. The deuteration of the molecule makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid typically involves the incorporation of deuterium atoms into the amino acid structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium. This process can be facilitated using deuterated reagents and solvents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar hydrogen-deuterium exchange techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and enzyme kinetics. The compound’s unique isotopic composition allows for precise tracking and analysis in various experimental setups.

Comparison with Similar Compounds

Similar Compounds

    DL-2-Aminohexanoic Acid: The non-deuterated version of the compound.

    L-Norleucine: The L-isomer of the amino acid, which has different stereochemistry.

    DL-2-Aminocaproic Acid: Another amino acid with a similar structure but without deuterium atoms.

Uniqueness

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific disciplines.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

140.23 g/mol

IUPAC Name

2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2

InChI Key

LRQKBLKVPFOOQJ-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)O)N

Canonical SMILES

CCCCC(C(=O)O)N

Origin of Product

United States

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